molecular formula C18H26O3 B15160533 2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one CAS No. 652146-17-3

2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one

Cat. No.: B15160533
CAS No.: 652146-17-3
M. Wt: 290.4 g/mol
InChI Key: OLUAQBNIBYQGED-UHFFFAOYSA-N
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Description

2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one is a chemical compound with the molecular formula C18H26O3. It is known for its unique structure, which includes a cyclohexyl ring, a phenyl group, and a hydroxypropoxy side chain. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the cyclohexyl ring.

    Introduction of the hydroxypropoxy side chain: This can be done through an etherification reaction, where a hydroxypropyl group is attached to the cyclohexyl ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group or the hydroxypropoxy side chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxycyclohexyl phenyl ketone: This compound has a similar structure but lacks the hydroxypropoxy side chain.

    Cyclohexyl phenyl ketone: This compound also has a cyclohexyl ring and a phenyl group but does not have the hydroxypropoxy group.

Uniqueness

2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one is unique due to the presence of the hydroxypropoxy side chain, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications where specific interactions and reactivity are required.

Properties

CAS No.

652146-17-3

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

2-[1-(3-hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one

InChI

InChI=1S/C18H26O3/c1-15(17(20)16-9-4-2-5-10-16)18(21-14-8-13-19)11-6-3-7-12-18/h2,4-5,9-10,15,19H,3,6-8,11-14H2,1H3

InChI Key

OLUAQBNIBYQGED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(CCCCC2)OCCCO

Origin of Product

United States

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